Stereochemical Identity: Erythro vs. Threo Configuration Determined by Optical Rotatory Dispersion
Methyl (2S,3S)-2,3-dihydroxybutanoate belongs to the erythro stereochemical series, in which the two hydroxyl groups are positioned on the same side in the Fischer projection. This differs fundamentally from the (2S,3R) and (2R,3S) threo isomers, where the hydroxyl groups are positioned on opposite sides [1]. The absolute configuration of the parent (2R,3R)-erythro acid has been assigned by optical rotatory dispersion, confirming that erythro isomers are configurationally distinct and non-interchangeable with threo forms [1]. This stereochemical distinction is critical because the (2R,3S)-threo isomer is the physiologically relevant oncometabolite produced by mutant IDH enzymes in AML (AUC 0.861 for biomarker performance, 87.3% sensitivity), whereas the (2S,3S)-erythro isomer is not a product of this pathological pathway [2].
| Evidence Dimension | Stereochemical series (erythro vs. threo) and associated biological function |
|---|---|
| Target Compound Data | (2S,3S)-erythro configuration; not reported as an IDH mutant oncometabolite |
| Comparator Or Baseline | (2R,3S)-threo configuration; identified as IDH mutant oncometabolite with AUC 0.861, 87.3% sensitivity, 80% specificity vs. 2R-HG |
| Quantified Difference | Target is erythro (2S,3S); comparator is threo (2R,3S). Biomarker AUC for 2,3-DHBA (threo) vs. 2R-HG: 0.861; p < 0.0001. |
| Conditions | GC-MS plasma metabolomics of 51 AML patients (29 IDH1/2 WT, 9 IDH1R132, 12 IDH2R140, 1 IDH2R172); ROC analysis. |
Why This Matters
For metabolic or cancer biomarker research, selecting the incorrect stereoisomer would yield irrelevant biological data, as the oncometabolite identity is strictly stereospecific.
- [1] Bachelor, F. W., & Miana, G. A. (1969). Absolute configurations of the (–)-erythro and (–)-threo-2,3-dihydroxybutyric acids. Canadian Journal of Chemistry, 47(21), 4089–4091. View Source
- [2] Piatek, K., et al. (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Cancers, 12(10), 2842. View Source
